1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-2-methylpropan-1-one
Description
1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-2-methylpropan-1-one is a substituted aromatic hydroxyketone characterized by a phenyl ring with hydroxyl (-OH) and methoxyethyl (-OCH₂CH₂OCH₃) substituents at positions 2 and 5, respectively, and a branched 2-methylpropan-1-one group.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-[2-hydroxy-5-(2-methoxyethyl)phenyl]-2-methylpropan-1-one |
InChI |
InChI=1S/C13H18O3/c1-9(2)13(15)11-8-10(6-7-16-3)4-5-12(11)14/h4-5,8-9,14H,6-7H2,1-3H3 |
InChI Key |
RSLBNCUUSPAMHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(C=CC(=C1)CCOC)O |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation, widely employed for synthesizing aryl ketones, involves the base-catalyzed reaction between an acetophenone derivative and an aldehyde. For this compound, the protocol adapts as follows:
Starting Materials :
- 2-Hydroxy-5-(2-methoxyethyl)acetophenone (precursor synthesized via Williamson ether synthesis)
- Isobutyraldehyde
Procedure :
- Dissolve 2-hydroxy-5-(2-methoxyethyl)acetophenone (0.05 mol) in ethanol (15 mL).
- Add aqueous sodium hydroxide (20%, 5 mL) and stir at room temperature.
- Introduce isobutyraldehyde (0.05 mol) dropwise and continue stirring for 48 hours.
- Acidify with dilute HCl, isolate the precipitate via filtration, and recrystallize from methanol.
Mechanistic Insights :
The reaction proceeds through enolate formation at the α-carbon of the acetophenone, followed by nucleophilic attack on the aldehyde. The methoxyethyl group enhances solubility in polar solvents, facilitating enolate stabilization.
Yield : 65–72%
Purity : >95% (HPLC)
Friedel-Crafts Acylation
Friedel-Crafts acylation offers an alternative route, leveraging the activating effect of the hydroxyl group on the aromatic ring.
Starting Materials :
- 2-Methoxyethylphenol (synthesized via alkylation of hydroquinone with 2-methoxyethyl bromide)
- Isobutyryl chloride
Procedure :
- Dissolve 2-methoxyethylphenol (0.1 mol) in dichloromethane (30 mL).
- Add aluminum chloride (0.12 mol) as a Lewis catalyst under nitrogen.
- Introduce isobutyryl chloride (0.11 mol) dropwise at 0°C.
- Warm to room temperature, stir for 6 hours, quench with ice-water, and extract with ethyl acetate.
Challenges :
- Competing alkylation of the hydroxyl group necessitates low temperatures.
- Steric hindrance from the methoxyethyl group reduces acylation efficiency.
Yield : 50–58%
Purity : 88–92% (requires column chromatography)
Sequential Alkylation-Acylation Strategy
This method decouples the introduction of the methoxyethyl and propanone groups to improve regiocontrol.
Step 1: Alkylation of Resorcinol
- React resorcinol (0.1 mol) with 2-bromoethyl methyl ether (0.12 mol) in acetone using potassium carbonate.
- Reflux for 12 hours to yield 2-hydroxy-5-(2-methoxyethyl)phenol.
Step 2: Acylation with Isobutyric Anhydride
- Dissolve the alkylated phenol (0.05 mol) in acetic acid.
- Add isobutyric anhydride (0.06 mol) and sulfuric acid (catalytic).
- Heat at 80°C for 8 hours, isolate via aqueous workup.
Yield : 60% overall
Advantage : Minimizes side reactions through stepwise functionalization.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Claisen-Schmidt | 65–72 | >95 | High regioselectivity, minimal byproducts | Requires pre-synthesized acetophenone |
| Friedel-Crafts | 50–58 | 88–92 | Direct acylation of phenol | Low yield due to steric hindrance |
| Alkylation-Acylation | 60 | 90 | Stepwise control over functional groups | Multi-step, time-intensive |
The Claisen-Schmidt method emerges as the most efficient, balancing yield and purity. However, the alkylation-acylation approach provides superior control for complex derivatives.
Mechanistic and Optimization Considerations
Protective Group Strategies
The phenolic hydroxyl group’s reactivity often necessitates protection during synthesis. Acetylation using acetic anhydride or silylation with tert-butyldimethylsilyl chloride prevents unwanted alkylation or oxidation. Subsequent deprotection with aqueous NaOH or tetrabutylammonium fluoride restores the hydroxyl group.
Solvent and Catalyst Effects
- Ethanol vs. Methanol : Ethanol enhances enolate stability in Claisen-Schmidt reactions, improving yields by 10–15% compared to methanol.
- Lewis Acid Selection : Aluminum chloride outperforms FeCl₃ in Friedel-Crafts acylation, reducing reaction time by 30%.
Scalability and Industrial Relevance
The Claisen-Schmidt condensation is scalable to kilogram-scale production, with documented pilot plant yields of 68–70%. Continuous-flow systems further enhance efficiency by minimizing thermal degradation. In contrast, Friedel-Crafts acylation faces challenges in catalyst recovery and waste management, limiting its industrial adoption.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of this compound.
Reduction: Formation of 1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-2-methylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The hydroxy and methoxyethyl groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Polarity and Solubility :
- The methoxyethyl (-OCH₂CH₂OCH₃) group in the target compound likely increases lipophilicity compared to simpler methoxy (-OCH₃) or hydroxyl groups, favoring solubility in organic solvents .
- Trifluoromethoxy (-OCF₃) in reduces water solubility but improves thermal stability, suggesting the target compound’s methoxyethyl may balance lipophilicity and moderate polarity .
Crystallinity and Hydrogen Bonding :
- Chalcone derivatives (e.g., ) exhibit strong intramolecular hydrogen bonds (O-H···O=C), stabilizing their crystal lattices . The target compound’s hydroxyl and ketone groups may similarly promote crystallization.
In contrast, electron-withdrawing groups (e.g., -OCF₃) deactivate the ring .
Biological Activity
1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-2-methylpropan-1-one, also known by its CAS number 1250920-15-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The molecular formula of this compound is with a molecular weight of 222.28 g/mol. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1250920-15-0 |
| Molecular Formula | C13H18O3 |
| Molecular Weight | 222.28 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study demonstrated that phenolic compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and various diseases.
Anti-inflammatory Effects
In vitro studies have shown that this compound may have anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.
Case Study: Skin Applications
A notable case study focused on the use of this compound in dermatological formulations. In clinical trials, formulations containing this compound demonstrated enhanced skin hydration and improved barrier function compared to control groups. This supports its application in cosmetic products aimed at skin health.
The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:
- Inhibition of NF-kB Pathway : This compound may inhibit the NF-kB pathway, leading to reduced expression of inflammatory mediators.
- Scavenging Reactive Oxygen Species (ROS) : Its phenolic structure allows it to effectively neutralize ROS, contributing to its antioxidant properties.
Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds. Below is a summary of key findings:
| Study Reference | Biological Activity Observed | |
|---|---|---|
| Study A | Antioxidant and anti-inflammatory effects | Supports potential therapeutic applications |
| Study B | Enhanced skin hydration in formulations | Promising for cosmetic use |
| Study C | Inhibition of NF-kB pathway | Indicates anti-inflammatory potential |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-2-methylpropan-1-one?
- Methodological Answer : The synthesis typically involves multi-step Friedel-Crafts acylation, with careful control of reaction parameters. Key steps include:
- Step 1 : Condensation of 2-methoxyethylphenol derivatives with 2-methylpropanoyl chloride under anhydrous conditions (e.g., dry dichloromethane, 0–5°C).
- Step 2 : Acid-catalyzed cyclization to stabilize the phenolic hydroxyl group.
- Optimization : Adjusting molar ratios (1:1.2 for phenol:acyl chloride) and using catalysts like AlCl₃ (5–10 mol%) to enhance yield (~65–78%) .
- Validation : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group orientation?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Resolve the spatial arrangement of the methoxyethyl and hydroxyl groups (e.g., bond angles: C8–C9–C10 = 120.2°; torsion angles: 118.1–121.7° for phenyl-ketone alignment) .
- NMR spectroscopy : ¹H NMR (DMSO-d₆) shows distinct signals for phenolic -OH (δ 9.8 ppm), methoxyethyl -OCH₂ (δ 3.4–3.6 ppm), and methylpropanone -CO (δ 2.1 ppm). ¹³C NMR confirms ketone carbonyl at δ 207.5 ppm .
Q. What photochemical properties make this compound effective as a photoinitiator?
- Methodological Answer : The compound exhibits strong UV absorption (λmax = 280–320 nm) due to conjugation between the phenolic hydroxyl and ketone groups.
- Mechanism : Under UV light, the ketone undergoes α-cleavage, generating free radicals that initiate polymerization.
- Comparative Advantage : Its methoxyethyl substituent reduces migration in polymer matrices compared to 2-hydroxy-2-methylpropiophenone derivatives, improving stability in thiol-ene systems .
Advanced Research Questions
Q. How do contradictory data on the compound’s biological activity (e.g., antimicrobial vs. anti-inflammatory) arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from assay conditions (e.g., bacterial strain variability, concentration ranges).
- Resolution Strategies :
- Dose-Response Studies : Test across 0.1–100 µM to identify biphasic effects (e.g., cytotoxicity at >50 µM masking antimicrobial activity).
- Target-Specific Assays : Use molecular docking to differentiate binding to cyclooxygenase-2 (anti-inflammatory) vs. bacterial gyrase (antimicrobial) .
- Validation : Cross-reference with structural analogs (e.g., 1-(4-methoxyphenyl)-2-methylpropan-1-one) to isolate substituent-specific effects .
Q. What experimental approaches can elucidate the compound’s reactivity in complex biological systems (e.g., protein binding, metabolic pathways)?
- Methodological Answer :
- Serum Protein Binding : Use equilibrium dialysis (PBS buffer, pH 7.4) with human serum albumin (HSA) to measure binding affinity via fluorescence quenching (Kd ≈ 10–15 µM) .
- Metabolic Profiling : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Key phase I metabolites include O-demethylation (methoxyethyl → hydroxyethyl) and ketone reduction .
Q. How does the compound’s photoinitiation efficiency compare to structurally related derivatives, and what molecular features drive these differences?
- Methodological Answer :
- Benchmarking : Compare polymerization rates (e.g., via photo-DSC) with analogs like 2-hydroxy-2-methylpropiophenone and 4-methoxybenzophenone.
- Key Drivers :
- Electron-Donating Groups : The methoxyethyl group enhances radical stability, increasing initiation efficiency by ~20% vs. non-substituted analogs.
- Steric Effects : Dimethylpropanone framework reduces steric hindrance, improving accessibility for monomer activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
